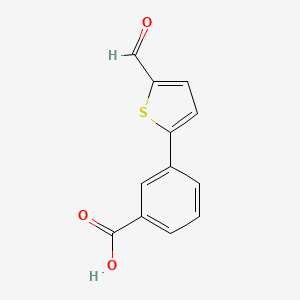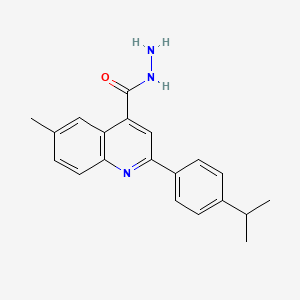![molecular formula C8H7NO3 B1310441 メチル 4H-フロ[3,2-b]ピロール-5-カルボン酸メチル CAS No. 77484-99-2](/img/structure/B1310441.png)
メチル 4H-フロ[3,2-b]ピロール-5-カルボン酸メチル
概要
説明
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate is an organic compound with the molecular formula C8H7NO3 It is a member of the furo[3,2-b]pyrrole family, which is characterized by a fused ring system containing both furan and pyrrole rings
科学的研究の応用
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the Vilsmeier-Haack reaction, where a formylating agent is used to introduce a formyl group into the precursor, followed by cyclization to form the furo[3,2-b]pyrrole ring system . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for methyl 4H-furo[3,2-b]pyrrole-5-carboxylate are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
作用機序
The mechanism of action of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate: Similar in structure but with a methyl group at the 2-position.
Methyl 4-benzyl-2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate: Contains additional benzyl and methoxyphenyl groups.
Methyl 4-(2-oxiranylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate: Features an oxiranylmethyl group.
Uniqueness
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIJOCBTGRORSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408147 | |
| Record name | methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77484-99-2 | |
| Record name | methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions involving methyl 4H-furo[3,2-b]pyrrole-5-carboxylate described in the research?
A1: The research highlights the use of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate as a starting material for synthesizing various derivatives. One key reaction is the Vilsmeier-Haack reaction, which leads to the formation of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate []. This formyl derivative then serves as a precursor for synthesizing other compounds like furo[3,2-b]pyrrole-2-aldoxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate []. Additionally, the research explores the hydrazinolysis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate using carbohydrazide, yielding a product that can be further reacted with aldehydes to form various derivatives [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)
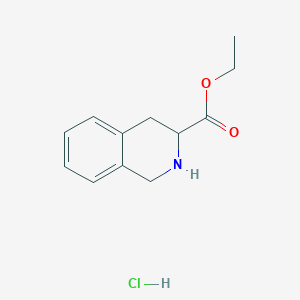
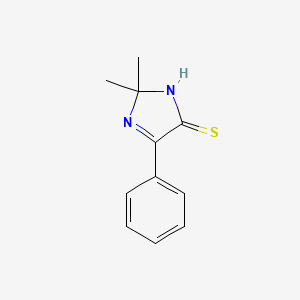
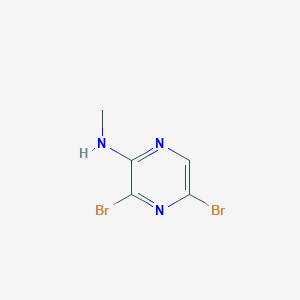
![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)
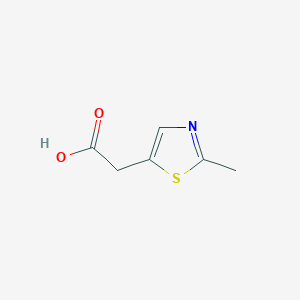

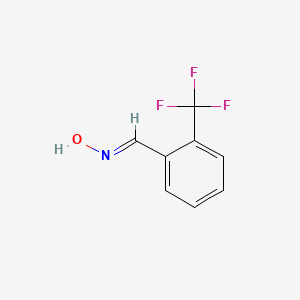
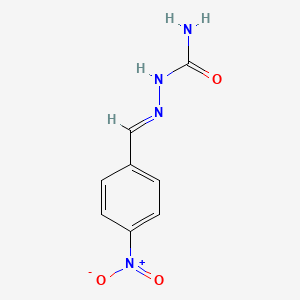
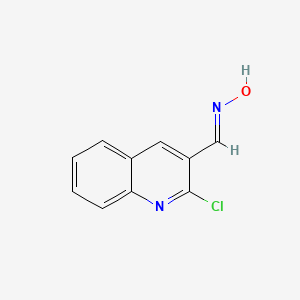
![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)
